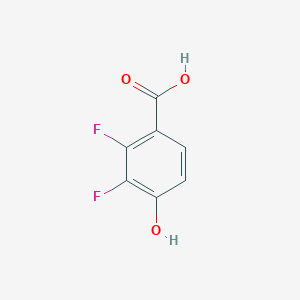

2,3-Difluoro-4-hydroxybenzoic acid

Beschreibung

The exact mass of the compound 2,3-Difluoro-4-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Difluoro-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-difluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZIDHMVDRRFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381378 | |

| Record name | 2,3-difluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175968-39-5 | |

| Record name | 2,3-difluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-4-hydroxybenzoic Acid: A Key Building Block for Advanced Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-hydroxybenzoic acid, identified by the CAS Number 175968-39-5 , is a fluorinated aromatic carboxylic acid that has garnered significant interest in the field of medicinal chemistry and drug development.[1][2] Its unique structural features, including the presence of two fluorine atoms ortho and meta to the carboxylic acid group and a para-hydroxyl group, impart distinct physicochemical properties that make it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a sought-after intermediate in the design of advanced pharmaceuticals.[3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,3-Difluoro-4-hydroxybenzoic acid, with a focus on its utility in drug discovery and development.

Physicochemical Properties

The distinct substitution pattern on the benzene ring of 2,3-Difluoro-4-hydroxybenzoic acid results in a unique set of physical and chemical characteristics that are crucial for its application in organic synthesis and drug design. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 175968-39-5 | [1][2] |

| Molecular Formula | C₇H₄F₂O₃ | [1][2] |

| Molecular Weight | 174.10 g/mol | [1][2] |

| Melting Point | 210-211 °C | |

| Boiling Point (Predicted) | 313.5 ± 42.0 °C | |

| Density (Predicted) | 1.600 ± 0.06 g/cm³ | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Limited solubility in water; soluble in ethanol, methanol, and DMSO. |

Synthesis of 2,3-Difluoro-4-hydroxybenzoic Acid: A Plausible Synthetic Pathway

A potential retrosynthetic analysis suggests that 2,3-Difluoro-4-hydroxybenzoic acid could be synthesized from a precursor such as 1,2-difluoro-4-nitrobenzene. The proposed forward synthesis would involve the following key steps:

Caption: A plausible synthetic workflow for 2,3-Difluoro-4-hydroxybenzoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Reduction of 1,2-Difluoro-4-nitrobenzene to 3,4-Difluoroaniline

This standard reduction can be achieved using various methods, such as iron powder in the presence of an acid like hydrochloric acid or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

Step 2: Diazotization of 3,4-Difluoroaniline

The resulting 3,4-difluoroaniline is then treated with a cold solution of sodium nitrite in a strong mineral acid, typically sulfuric acid, to form the corresponding diazonium salt. This reaction is highly exothermic and requires careful temperature control.

Step 3: Hydrolysis of the Diazonium Salt to 3,4-Difluorophenol

The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution to yield 3,4-difluorophenol.

Step 4: Carboxylation of 3,4-Difluorophenol

The final step involves the introduction of the carboxylic acid group. A common method for this transformation is the Kolbe-Schmitt reaction, where the sodium salt of the phenol is heated with carbon dioxide under pressure, followed by acidification to yield the desired 2,3-Difluoro-4-hydroxybenzoic acid.

Applications in Drug Discovery and Development

The unique substitution pattern of 2,3-Difluoro-4-hydroxybenzoic acid makes it a valuable building block in the synthesis of complex, biologically active molecules. Its utility spans various therapeutic areas, primarily driven by the advantageous properties conferred by the fluorine atoms.

A Versatile Scaffold for Antimicrobial Agents

Fluorinated benzoic acid derivatives are key intermediates in the synthesis of fluoroquinolone antibiotics.[4] These potent antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The incorporation of fluorine atoms into the quinolone scaffold is known to enhance antibacterial activity and improve pharmacokinetic properties. While specific examples naming 2,3-Difluoro-4-hydroxybenzoic acid as a direct precursor are not prevalent in the readily available literature, its structural similarity to intermediates used in the synthesis of advanced fluoroquinolones suggests its potential in developing new generations of these critical drugs.[4]

Potential as an Antioxidant

Hydroxybenzoic acids are a class of phenolic compounds known for their antioxidant properties.[6] They can act as free radical scavengers by donating a hydrogen atom from their phenolic hydroxyl group, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells.[7][8] The presence of electron-withdrawing fluorine atoms on the aromatic ring can modulate the acidity of the phenolic proton and the stability of the resulting phenoxyl radical, potentially influencing its antioxidant capacity.[9] 2,3-Difluoro-4-hydroxybenzoic acid has been described as a protonated molecule that can act as a hydrogen atom scavenger and has shown antioxidant potential in its dianionic form.[10]

The antioxidant mechanism of hydroxybenzoic acids can be multifaceted, involving both direct and indirect pathways.

Caption: Direct and indirect antioxidant mechanisms of hydroxybenzoic acids.

Safety and Handling

2,3-Difluoro-4-hydroxybenzoic acid is classified with several hazard statements under the Globally Harmonized System (GHS).[11] It is reported to be toxic if swallowed, cause skin irritation, and cause serious eye irritation.[11] It may also cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

First Aid Measures:

-

If swallowed: Immediately call a poison center or doctor.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Store the compound in a tightly sealed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2,3-Difluoro-4-hydroxybenzoic acid is a valuable and versatile building block for the synthesis of advanced pharmaceutical compounds. Its unique combination of fluorine atoms and reactive functional groups provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. With applications in the development of new antimicrobial agents and potential as an antioxidant, this compound is poised to play an increasingly important role in the future of drug discovery. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working at the forefront of pharmaceutical innovation.

References

-

Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]

-

PubMed. (2020). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

ResearchGate. (n.d.). Antioxidant mechanisms of hydroxybenzoic and hydroxycinnamic acids.... Retrieved from [Link]

-

Functional Food Center/Food Science Publisher. (2021). ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl).... Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid. Retrieved from [Link]

-

PubMed. (2011). Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]of_p-hydroxy_benzoic_acid_and_its_derivatives)

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. scbt.com [scbt.com]

- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study [pubmed.ncbi.nlm.nih.gov]

- 10. 2,3-Difluoro-4-hydroxybenzoic acid | 175968-39-5 | FD65947 [biosynth.com]

- 11. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-hydroxybenzoic acid, a fluorinated derivative of the ubiquitous 4-hydroxybenzoic acid, is a compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto the aromatic ring can profoundly alter the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physical properties is therefore a critical prerequisite for its effective utilization in drug design, synthesis of novel materials, and other advanced applications. This guide provides a comprehensive overview of the key physical characteristics of 2,3-Difluoro-4-hydroxybenzoic acid, supported by established analytical principles and methodologies.

Core Physical and Chemical Identifiers

A foundational step in the characterization of any chemical entity is the establishment of its fundamental identifiers and properties. These data points are crucial for accurate documentation, regulatory compliance, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 175968-39-5 | [1][2][3] |

| Molecular Formula | C₇H₄F₂O₃ | [1][2] |

| Molecular Weight | 174.10 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C | [4] |

Thermodynamic Properties

The thermodynamic properties of a compound govern its behavior in various physical and chemical processes, including dissolution, crystallization, and phase transitions.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For 2,3-Difluoro-4-hydroxybenzoic acid, the experimentally determined melting point is reported to be in the range of 210-211°C [4]. This relatively high melting point, compared to benzoic acid (122°C), can be attributed to the strong intermolecular interactions, including hydrogen bonding from the carboxylic acid and hydroxyl groups, as well as dipole-dipole interactions enhanced by the electronegative fluorine atoms.

Boiling Point (Predicted)

The experimental determination of the boiling point of 2,3-Difluoro-4-hydroxybenzoic acid is challenging due to its tendency to decompose at elevated temperatures. Computational predictions, however, provide a valuable estimate. The predicted boiling point is approximately 313.5 ± 42.0 °C [4]. This prediction is based on computational models that consider the molecule's structural features and their influence on intermolecular forces.

Density (Predicted)

Similarly, the density is a predicted value, estimated to be 1.600 ± 0.06 g/cm³ [4]. This value reflects the mass of the molecule and how efficiently it packs in the solid state. The presence of two heavy fluorine atoms in a relatively small molecule contributes to its predicted high density.

Acid-Base Properties

The acidity of 2,3-Difluoro-4-hydroxybenzoic acid is a critical parameter, particularly for its behavior in biological systems and for its use in chemical reactions.

pKa (Predicted)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For 2,3-Difluoro-4-hydroxybenzoic acid, the predicted pKa is 3.30 ± 0.10 [4]. The electron-withdrawing inductive effect of the two fluorine atoms on the aromatic ring increases the acidity of the carboxylic acid group compared to 4-hydroxybenzoic acid (pKa ≈ 4.5). This enhanced acidity can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) properties in a physiological context.

Solubility Profile

The solubility of a compound in various solvents is a crucial factor in its formulation for pharmaceutical applications and for its use as a reagent in organic synthesis. While specific quantitative solubility data for 2,3-Difluoro-4-hydroxybenzoic acid in a range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its structure.

As a polar molecule with both hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and fluorine) groups, it is expected to have moderate solubility in polar protic solvents like alcohols and limited solubility in nonpolar solvents such as hydrocarbons. The fluorination may slightly increase its solubility in some organic solvents compared to its non-fluorinated analog.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the fluorine, hydroxyl, and carboxyl substituents.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The presence of fluorine atoms will lead to characteristic C-F couplings, which can be complex but are highly informative for confirming the substitution pattern on the aromatic ring[5]. The chemical shifts of the carbons directly bonded to fluorine will be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Difluoro-4-hydroxybenzoic acid will be characterized by absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

-

A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A C=O stretching band for the carboxylic acid group (around 1700 cm⁻¹).

-

An O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

-

C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).

-

Aromatic C=C stretching bands (around 1450-1600 cm⁻¹).

The IR spectrum of the parent compound, 4-hydroxybenzoic acid, shows characteristic peaks for the acidic C=O stretch at 1663 cm⁻¹ and the phenolic -OH stretch at 1588 cm⁻¹[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3-Difluoro-4-hydroxybenzoic acid, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (174.10). The fragmentation pattern would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the parent ion. The presence of fluorine atoms would also influence the fragmentation pathways[4].

Experimental Workflows for Physical Property Determination

The accurate determination of the physical properties discussed above relies on standardized experimental protocols.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of 2,3-Difluoro-4-hydroxybenzoic acid.

Conclusion

The physical properties of 2,3-Difluoro-4-hydroxybenzoic acid are a direct consequence of its molecular structure, particularly the interplay between the carboxylic acid, hydroxyl, and fluorine substituents. Its high melting point, predicted acidity, and expected spectroscopic features provide a solid foundation for its application in research and development. The methodologies outlined in this guide offer a framework for the rigorous characterization of this and other novel chemical entities, ensuring scientific integrity and facilitating their journey from the laboratory to practical applications.

References

-

PubChem. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307. [Link]

-

ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]

-

ACS Publications. Gas-Phase Deprotonation of p-Hydroxybenzoic Acid Investigated by IR Spectroscopy: Solution-Phase Structure Is Retained upon ESI. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]

-

PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

-

SpectraBase. 4-Hydroxy benzoic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). [Link]

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

-

NIST WebBook. Benzoic acid, 3-hydroxy-. [Link]

-

PubMed. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. [Link]

-

PubChem. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307. [Link]

-

JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

-

S4Science. Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). [Link]

-

ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

-

Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]

Sources

- 1. 2,3-Difluoro-4-hydroxybenzoic acid | 175968-39-5 | FD65947 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 2,3-Difluoro-4-hydroxybenzoic acid CAS#: 175968-39-5 [amp.chemicalbook.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. researchgate.net [researchgate.net]

2,3-Difluoro-4-hydroxybenzoic acid molecular weight

An In-Depth Technical Guide to 2,3-Difluoro-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2,3-Difluoro-4-hydroxybenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of two fluorine atoms, a hydroxyl group, and a carboxylic acid on the benzene ring imparts unique chemical properties that are highly sought after in modern drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the hydroxyl and carboxylic acid moieties provide versatile handles for synthetic modification.[1]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, analytical characterization, potential synthetic strategies, and applications of 2,3-Difluoro-4-hydroxybenzoic acid. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These data are critical for reaction planning, safety assessment, and quality control.

Core Properties

The key quantitative data for 2,3-Difluoro-4-hydroxybenzoic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 174.10 g/mol | [2][3] |

| Molecular Formula | C₇H₄F₂O₃ | [2][3][4] |

| CAS Number | 175968-39-5 | [2][4][5] |

| Melting Point | 210-211 °C | [5][6][7] |

| Boiling Point | 313.5 ± 42.0 °C (Predicted) | [5][6] |

| Density | 1.600 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Appearance | White to off-white solid | [7] |

| Storage Temperature | 2-8 °C | [5][6][7] |

| SMILES | C1=CC(=C(C(=C1C(=O)O)F)F)O | [2][4] |

Spectroscopic Characterization

Accurate structural confirmation and purity assessment are non-negotiable in drug development. While experimental spectra for this specific molecule are not universally published, its structure allows for the confident prediction of its spectroscopic features. The following protocols are based on established methodologies for analogous compounds and represent the gold standard for characterization.[8]

Expert Insight: The choice of a deuterated solvent is critical in NMR. For this compound, DMSO-d₆ is an excellent choice as it will dissolve the sample and its residual proton signal will not interfere with the aromatic protons of interest. Furthermore, the acidic protons from the -OH and -COOH groups will be observable as broad singlets, confirming their presence.

Protocol: NMR Spectroscopy for Structural Confirmation

-

Sample Preparation:

-

Accurately weigh 20-50 mg of 2,3-Difluoro-4-hydroxybenzoic acid for ¹³C NMR (5-10 mg for ¹H NMR).

-

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution; gentle sonication may be applied.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of at least 400 MHz.

-

Lock the spectrometer on the deuterium signal from DMSO-d₆.

-

Reference the spectra to the residual solvent peak (δ ~2.50 ppm for ¹H NMR) or an internal standard like TMS.

-

-

Expected Data Interpretation:

-

¹H NMR: Expect signals in the aromatic region (6.5-8.0 ppm) showing complex splitting patterns due to H-H and H-F coupling. Two broad singlets at higher chemical shifts (>10 ppm) are expected for the carboxylic acid and hydroxyl protons.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. Carbons bonded to fluorine will appear as doublets due to C-F coupling. The carbonyl carbon of the carboxylic acid will be observed downfield (>165 ppm).

-

¹⁹F NMR: Two distinct signals are expected, each coupled to the other and to adjacent aromatic protons.

-

Synthesis and Purification Strategy

While a specific, optimized synthesis for 2,3-Difluoro-4-hydroxybenzoic acid is not widely published, a logical retrosynthetic analysis based on known organofluorine chemistry allows for the design of a robust synthetic plan. A plausible strategy involves the multi-step modification of a readily available fluorinated starting material.

The diagram below outlines a potential synthetic workflow, illustrating the key transformations required. This approach demonstrates the application of fundamental organic chemistry principles to construct a complex target molecule.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2,3-Difluoro-4-hydroxybenzoic acid | 175968-39-5 | FD65947 [biosynth.com]

- 5. 2,3-Difluoro-4-hydroxybenzoic acid CAS#: 175968-39-5 [amp.chemicalbook.com]

- 6. 2,3-Difluoro-4-hydroxybenzoic acid CAS#: 175968-39-5 [m.chemicalbook.com]

- 7. 2,3-Difluoro-4-hydroxybenzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Melting Point of 2,3-Difluoro-4-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the melting point of 2,3-Difluoro-4-hydroxybenzoic acid, a key intermediate in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical methodologies for accurate melting point determination. It synthesizes technical data with field-proven insights, emphasizing the relationship between purity, synthetic pathways, and the final observed melting point. This guide is structured to offer not just procedural steps but a foundational understanding of the physicochemical properties critical to the pharmaceutical development of molecules based on this fluorinated scaffold.

Introduction: The Significance of 2,3-Difluoro-4-hydroxybenzoic Acid in Medicinal Chemistry

2,3-Difluoro-4-hydroxybenzoic acid (CAS No. 175968-39-5) is a fluorinated aromatic carboxylic acid that has garnered significant interest as a versatile building block in the synthesis of complex, biologically active molecules. The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. As such, understanding the fundamental physicochemical properties of key intermediates like 2,3-Difluoro-4-hydroxybenzoic acid is paramount for robust and reproducible drug development pipelines.

The melting point of a crystalline solid is one of its most fundamental and informative physical properties. It serves as a crucial criterion for identification and, more importantly, as a sensitive indicator of purity. For drug development professionals, an accurate and sharp melting point provides confidence in the quality of a synthetic intermediate, which directly impacts the integrity of subsequent reaction steps and the purity of the final active pharmaceutical ingredient (API). This guide will explore the nuances of determining the melting point of 2,3-Difluoro-4-hydroxybenzoic acid, contextualizing the data within the broader landscape of pharmaceutical sciences. The compound is noted for its potential antioxidant properties, acting as a hydrogen atom scavenger.[1]

Physicochemical Properties and Reported Melting Point

A survey of commercially available 2,3-Difluoro-4-hydroxybenzoic acid from various suppliers reveals a consensus on its melting point, albeit with slight variations. This underscores the importance of in-house verification and the understanding that minor impurities can influence this value.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₃ | PubChem[2] |

| Molecular Weight | 174.10 g/mol | PubChem[2] |

| Appearance | Cream to pale brown powder/solid | Thermo Scientific[3] |

| Melting Point | 210-211°C | ChemicalBook[4] |

| Melting Point | 210°C | Biosynth[1] |

| Melting Point | 205-210°C | Thermo Scientific[3] |

Table 1: Physicochemical properties and reported melting points of 2,3-Difluoro-4-hydroxybenzoic acid.

The observed range of 205-211°C is indicative of a high-purity substance. However, the breadth of this range across different suppliers highlights the practical realities of chemical manufacturing and the potential for slight variations in residual solvents or synthetic byproducts.

The Principle of Melting Point and the Impact of Impurities

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. At this temperature, the solid and liquid phases are in equilibrium. For a pure substance, this transition typically occurs over a very narrow range of 0.5-1.0°C.

The presence of even small amounts of impurities disrupts the crystalline lattice of the solid.[1][3] This disruption weakens the intermolecular forces holding the molecules together, requiring less energy to break the solid structure.[1][3] Consequently, the melting point of an impure substance is both depressed (lowered) and broadened (occurs over a wider temperature range) compared to the pure compound. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

Methodologies for Accurate Melting Point Determination

Two primary methods are employed for the determination of melting points in a research and development setting: the capillary method and Differential Scanning Calorimetry (DSC). The choice of method often depends on the required accuracy, the amount of sample available, and the desired level of data richness.

Capillary Method: A Foundational Technique

The capillary method is a classic and widely used technique for melting point determination. It involves heating a small amount of the powdered sample in a sealed capillary tube while monitoring the temperature.

-

Sample Preparation:

-

Ensure the sample of 2,3-Difluoro-4-hydroxybenzoic acid is thoroughly dried to remove any residual solvents, which can act as impurities and depress the melting point.

-

Finely powder the crystalline sample to ensure uniform packing in the capillary tube.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.

-

The packed sample height should be 2-3 mm for optimal results. An excessive amount of sample can lead to a broadened melting range.

-

-

Measurement:

-

Place the loaded capillary tube into a melting point apparatus.

-

For an unknown or new batch, perform a rapid preliminary heating to approximate the melting point.

-

For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point and use a slow heating rate of 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

-

Differential Scanning Calorimetry (DSC): A Thermodynamic Approach

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed picture of the melting process.

As the sample is heated, it absorbs energy during the phase transition from solid to liquid. This endothermic process results in a detectable difference in heat flow compared to an inert reference. The DSC instrument records this difference, producing a thermogram where the melting event appears as a peak. The onset temperature of this peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of 2,3-Difluoro-4-hydroxybenzoic acid into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

-

Instrument Setup and Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 150°C).

-

Heat the sample at a controlled rate, typically 5-10°C per minute, under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature up to a point beyond the completion of melting (e.g., 230°C).

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

-

Determine the onset temperature of the peak, which is reported as the melting point.

-

The peak temperature and the enthalpy of fusion (ΔHfus) can also be calculated from the thermogram.

-

Synthesis Context and Potential Impurities

Potential impurities that could arise from such a synthesis and impact the melting point include:

-

Unreacted Starting Material: Residual 2,3-difluorophenol.

-

Isomeric Byproducts: Carboxylation at other positions on the aromatic ring, leading to isomers of the desired product.

-

Residual Solvents: Solvents used in the reaction and purification steps.

-

Inorganic Salts: Byproducts from the reaction workup and neutralization steps.

The presence of these impurities would lead to a depression and broadening of the observed melting point. Therefore, a sharp melting point in the expected range of 210-211°C is a strong indicator of successful purification.

Conclusion: A Critical Parameter for Pharmaceutical Quality

The melting point of 2,3-Difluoro-4-hydroxybenzoic acid is a critical quality attribute that provides valuable information about its identity and purity. The accepted range of 205-211°C serves as a benchmark for researchers and drug development professionals. A sharp melting point within this range, determined by either the capillary method or Differential Scanning Calorimetry, indicates a high-purity material suitable for use as a key intermediate in the synthesis of novel pharmaceutical agents. Conversely, a depressed and broadened melting range signals the presence of impurities that may need to be removed through further purification to ensure the quality and consistency of the final drug product. This guide provides the foundational knowledge and practical protocols necessary for the accurate and reliable determination of this crucial physicochemical property.

References

-

PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. 2,3-Difluoro-4-hydroxybenzoic acid | 175968-39-5 | FD65947 [biosynth.com]

- 2. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

A Researcher's Guide to the Solubility of 2,3-Difluoro-4-hydroxybenzoic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 2,3-Difluoro-4-hydroxybenzoic acid (CAS: 175968-39-5), a valuable fluorinated building block in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes theoretical principles with empirical data from structurally analogous compounds to construct a reliable, predictive solubility profile. We further present a detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the shake-flask method, empowering researchers to generate precise data for their specific applications. This document is intended for researchers, chemists, and drug development professionals who require a practical, scientifically-grounded understanding of this compound's behavior in various organic media.

Introduction: The Critical Role of Solubility

2,3-Difluoro-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid featuring a unique combination of functional groups: a hydrophilic carboxylic acid, a hydrogen-bonding hydroxyl group, and two strongly electron-withdrawing fluorine atoms. This distinct electronic and structural profile makes it an attractive intermediate in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in parent drug molecules.[1]

However, the successful application of this building block is fundamentally dependent on its solubility. Poor solubility can lead to significant challenges, including:

-

Inaccurate Dosing: Undissolved compound in early-stage in vitro assays can lead to unreliable and misleading biological data.[2]

-

Reaction Inefficiency: Limited solubility in reaction media can reduce reaction rates and yields.

-

Purification & Formulation Hurdles: Difficulty in finding suitable crystallization or formulation solvents can complicate downstream processing and drug product manufacturing.[3]

This guide aims to provide a comprehensive framework for understanding and experimentally verifying the solubility of 2,3-Difluoro-4-hydroxybenzoic acid, enabling more robust and efficient research and development.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar intermolecular forces. The structure of 2,3-Difluoro-4-hydroxybenzoic acid provides several key features that dictate its behavior:

-

Polar, Protic Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups can both donate and accept hydrogen bonds, suggesting strong affinity for polar protic solvents (e.g., alcohols).

-

Polar, Aprotic Interactions: The carbonyl oxygen and hydroxyl oxygen can act as hydrogen bond acceptors, allowing for favorable interactions with polar aprotic solvents (e.g., DMSO, acetone).

-

Aromatic System & Fluorine Substituents: The benzene ring provides a nonpolar surface area, while the highly electronegative fluorine atoms create a strong dipole moment, further enhancing polarity.

Based on these features and qualitative data from structurally similar compounds like 4-hydroxybenzoic acid and other fluorinated benzoic acids, we can predict a general solubility profile.[4][5][6]

Table 1: Predicted Solubility Profile of 2,3-Difluoro-4-hydroxybenzoic Acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bond donating and accepting capabilities of both the solute and solvent lead to favorable interactions. Structurally related fluorobenzoic acids are known to be soluble in methanol.[7] |

| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Moderate | Solvents are strong hydrogen bond acceptors, readily interacting with the -COOH and -OH protons. The parent compound, 4-hydroxybenzoic acid, is soluble in acetone and has a reported solubility of ~5 mg/mL in DMSO and DMF.[4][8] |

| Less Polar | Ethyl Acetate, Dichloromethane (DCM) | Low to Sparingly Soluble | The high polarity and hydrogen-bonding capacity of the solute are not well-matched with these solvents. Significant nonpolar character in the solvent is unfavorable. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | A large mismatch in intermolecular forces. The energy required to break the strong solute-solute interactions (crystal lattice) is not compensated by weak solute-solvent interactions. The parent 4-hydroxybenzoic acid is soluble in ether, but the added fluorine atoms increase polarity, likely reducing solubility in this solvent.[3] |

Experimental Determination of Thermodynamic Solubility

While predictions are invaluable for initial solvent screening, precise quantitative data must be determined empirically. The isothermal shake-flask method is the gold standard for measuring thermodynamic (or equilibrium) solubility, representing the true saturation point of a compound in a solvent at a given temperature.[8]

Causality and a Self-Validating Protocol

The following protocol is designed to be self-validating. By measuring the concentration at multiple time points (e.g., 24 and 48 hours), consistent results will confirm that the system has reached equilibrium. This is a critical control to ensure the data is reliable.[5]

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of 2,3-Difluoro-4-hydroxybenzoic acid in a selected organic solvent at 25 °C.

Materials:

-

2,3-Difluoro-4-hydroxybenzoic acid (solid powder, >98% purity)

-

Solvent of choice (e.g., Methanol, HPLC grade)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker or thermomixer with temperature control

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

Workflow Diagram:

Caption: Isothermal shake-flask solubility determination workflow.

Procedure:

-

Preparation of Vials: Add an excess amount of solid 2,3-Difluoro-4-hydroxybenzoic acid to a 2 mL glass vial. "Excess" is critical; a good starting point is 10-20 mg. The goal is to have undissolved solid visible throughout the experiment, which is the definition of a saturated solution.

-

Solvent Addition: Accurately add 1.0 mL of the desired organic solvent to the vial. Cap tightly. Prepare at least three replicate vials for each solvent.

-

Equilibration: Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously.[9] The agitation ensures continuous mixing to facilitate the dissolution process and reach equilibrium faster.

-

Sampling: After 24 hours, stop agitation and allow the vials to stand for at least 30 minutes to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. This is a critical step. Attach a 0.22 µm syringe filter and discard the first ~100 µL to saturate the filter membrane and avoid adsorption effects. Collect the subsequent filtrate into a clean analysis vial. The filtration removes any microscopic undissolved particles that would falsely elevate the measured concentration.

-

Repeat Sampling: Reseal the original vials and return them to the shaker. Repeat the sampling and filtration process at 48 hours.

-

Quantification:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the standards using a suitable analytical method (HPLC-UV is preferred for specificity) to generate a calibration curve (Concentration vs. Response).

-

Accurately dilute the filtered samples to fall within the linear range of the calibration curve.

-

Analyze the diluted samples and determine their concentration from the calibration curve.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Compare the results from the 24-hour and 48-hour time points. If the values are within acceptable experimental error (e.g., <10%), equilibrium has been reached, and the result is the thermodynamic solubility.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Before handling, all personnel must review the Safety Data Sheet (SDS).

-

Hazards: 2,3-Difluoro-4-hydroxybenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion and Future Directions

2,3-Difluoro-4-hydroxybenzoic acid exhibits a solubility profile characteristic of a polar, hydrogen-bonding aromatic acid. It is predicted to be highly soluble in polar protic and aprotic organic solvents and poorly soluble in nonpolar media. This predictive framework serves as an essential starting point for experimental design.

For definitive results, the isothermal shake-flask method detailed herein provides a robust and reliable means to quantify thermodynamic solubility. The generation of precise solubility data is not merely an academic exercise; it is a critical investment that mitigates risk, saves resources, and accelerates the journey from chemical intermediate to viable drug candidate. Researchers are strongly encouraged to perform these empirical measurements as a foundational step in their development programs.

References

- Kim, I., Ku, K.-H., Jeong, M.-C., et al. (2022). 4-Hydroxybenzoic Acid Product Information Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/product/27468/4-hydroxybenzoic-acid]

- ChemicalBook. (n.d.). 4-Hydroxybenzoic acid. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852682_EN.htm]

- Wikipedia. (2023). 4-Hydroxybenzoic acid. [URL: https://en.wikipedia.org/wiki/4-Hydroxybenzoic_acid]

- PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/135]

- Sigma-Aldrich. (n.d.). 4-Hydroxybenzoic acid ReagentPlus®, ≥99%. [URL: https://www.sigmaaldrich.com/US/en/product/sial/240141]

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [URL: https://www.bioassaysys.

- ChemicalBook. (n.d.). 2,6-Difluorobenzoic acid. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1292024_EN.htm]

- BenchChem. (2025). Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions. [URL: https://www.benchchem.com/product/b2112/technical-support/solubility-and-troubleshooting]

- PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2779307]

- SynQuest Laboratories, Inc. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid Safety Data Sheet. [URL: https://www.synquestlabs.com/sds/2629-3-23]

- LookChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid Safety Data Sheet (SDS). [URL: https://www.lookchem.com/sds/175968-39-5.html]

- Thermo Fisher Scientific. (2011). Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid. [URL: https://www.fishersci.com/sds?productName=AC395840050]

- Biosynth. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. [URL: https://www.biosynth.com/p/FD65947/2-3-difluoro-4-hydroxybenzoic-acid]

- Alachem Co., Ltd. (2026). 175968-39-5 | 2,3-Difluoro-4-hydroxybenzoic acid. [URL: https://www.alachem.co.jp/en/products/f4m119/]

- Santa Cruz Biotechnology, Inc. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. [URL: https://www.scbt.com/p/2-3-difluoro-4-hydroxybenzoic-acid-175968-39-5]

- BenchChem. (n.d.). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. [URL: https://www.benchchem.com/product/b2092/technical-support/a-comparative-guide-to-fluorinated-benzoic-acid-isomers-in-drug-design]

- Chem LibreTexts. (2019). 2.12: Intermolecular Forces. [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_267_-Organic_Chemistry_I(Morsch)/Chapters/Chapter_02%3A_Structure_and_Properties_of_Organic_Molecules/2.12%3A_Intermolecular_Forces]

- Dakenchem. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. [URL: https://www.dakenchem.com/the-role-of-fluorinated-benzoic-acids-in-modern-drug-discovery/]

Sources

- 1. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 2. 4-Hydroxybenzoic acid ReagentPlus , = 99 99-96-7 [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]

- 7. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,5-Difluorobenzoic acid [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. 175968-39-5 | 2,3-Difluoro-4-hydroxybenzoic acid - Alachem Co., Ltd. [alachem.co.jp]

A Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-4-hydroxybenzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2,3-Difluoro-4-hydroxybenzoic acid (CAS No. 175968-39-5), a key intermediate in the synthesis of novel pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques.

Introduction to 2,3-Difluoro-4-hydroxybenzoic Acid

2,3-Difluoro-4-hydroxybenzoic acid, with the molecular formula C₇H₄F₂O₃, is a substituted aromatic carboxylic acid.[2][3] Its structure, featuring a benzoic acid core with two adjacent fluorine atoms and a hydroxyl group, imparts unique electronic properties that are of significant interest in medicinal chemistry. The presence and positioning of these functional groups create a distinct spectroscopic fingerprint, which is critical for its unambiguous identification and quality control in synthetic applications. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data that define this molecule.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 175968-39-5 | [2][3] |

| Molecular Formula | C₇H₄F₂O₃ | [2][3] |

| Molecular Weight | 174.10 g/mol | [2][3] |

| Melting Point | ~210 °C | [4][5] |

| Appearance | Cream to pale brown powder | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2,3-Difluoro-4-hydroxybenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3-Difluoro-4-hydroxybenzoic acid is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, along with the electron-donating nature of the hydroxyl group, will influence the chemical shifts.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic H-5 | 7.3 - 7.5 | Doublet of doublets | 1H |

| Aromatic H-6 | 6.9 - 7.1 | Doublet of doublets | 1H |

| Carboxylic Acid (-COOH) | 12.0 - 13.5 | Broad Singlet | 1H |

| Hydroxyl (-OH) | 9.5 - 11.0 | Broad Singlet | 1H |

Rationale for Predictions: The chemical shifts are predicted based on analogous compounds like 3-fluoro-4-hydroxybenzoic acid and 4-fluorobenzoic acid.[6][7] The coupling patterns arise from the spin-spin interactions between the aromatic protons and with the fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a signal for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | 165 - 170 |

| C-F (C-2) | 145 - 150 (d, ¹JCF) |

| C-F (C-3) | 140 - 145 (d, ¹JCF) |

| C-OH (C-4) | 150 - 155 |

| C-H (C-5) | 115 - 120 |

| C-H (C-6) | 110 - 115 |

| C-COOH (C-1) | 120 - 125 |

Rationale for Predictions: The predicted chemical shifts are based on data from similar fluorinated and hydroxylated benzoic acids.[8][9] The large one-bond carbon-fluorine coupling constants (¹JCF) are a hallmark of fluorinated aromatic compounds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum will provide information on the electronic environment of the two fluorine atoms and their coupling to each other and to the aromatic protons.

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| F-2 | -130 to -140 | Doublet |

| F-3 | -140 to -150 | Doublet |

Rationale for Predictions: The chemical shift range for aromatic fluorine atoms is well-established.[10][11] The doublet multiplicity arises from the coupling between the two adjacent fluorine atoms (ortho F-F coupling).

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3-Difluoro-4-hydroxybenzoic acid, Electron Ionization (EI) mass spectrometry is a suitable technique.

Predicted Mass Spectrum (EI):

| m/z | Ion | Description |

| 174 | [M]⁺˙ | Molecular Ion |

| 157 | [M - OH]⁺ | Loss of hydroxyl radical |

| 129 | [M - COOH]⁺ | Loss of carboxyl group |

| 101 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |

Rationale for Predictions: The fragmentation pattern is predicted based on the known fragmentation of benzoic acid and its derivatives, where the loss of the hydroxyl and carboxyl groups are common pathways. [12][13]

Experimental Protocol for EI-MS

Caption: Workflow for EI-Mass Spectrometry analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2,3-Difluoro-4-hydroxybenzoic acid typically exhibit characteristic absorption bands in the UV region.

Predicted UV-Vis Absorption Maxima (in Methanol):

| λmax (nm) |

| ~210 - 220 |

| ~250 - 260 |

| ~290 - 300 |

Rationale for Predictions: The predicted absorption maxima are based on data for structurally similar compounds like 2,4-dihydroxybenzoic acid. [14]The exact positions of the maxima can be influenced by the solvent polarity.

Comprehensive Analysis and Structural Confirmation

The collective spectroscopic data provides a robust confirmation of the structure of 2,3-Difluoro-4-hydroxybenzoic acid. The NMR data establishes the connectivity of the carbon and hydrogen atoms and confirms the presence and positions of the fluorine atoms. The IR spectrum verifies the presence of the key functional groups: the carboxylic acid and the phenolic hydroxyl group. The mass spectrum confirms the molecular weight and provides corroborating evidence for the structure through its fragmentation pattern. Finally, the UV-Vis spectrum is consistent with the presence of a substituted aromatic system. Together, these techniques offer a self-validating system for the unambiguous identification and characterization of this important synthetic intermediate.

References

-

PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Retrieved from [Link]

-

Todua, N. (2015). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. NIST. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Candioti, L. V., et al. (2014). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Mass Spectrometry, 49(5), 417-426. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with.... Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental high-resolution solid-state 13 C NMR data for the 1:1.... Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). 4-fluorobenzoic acid (11). Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

-

AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxybenzoic acid, 2TMS derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex. Retrieved from [Link]

Sources

- 1. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR [m.chemicalbook.com]

- 2. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2,3-Difluoro-4-hydroxybenzoic acid | 175968-39-5 | FD65947 [biosynth.com]

- 5. H26087.03 [thermofisher.com]

- 6. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR [m.chemicalbook.com]

- 7. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]

- 8. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

The Strategic Imperative of Fluorine in Benzoic Acid Derivatives: An In-depth Technical Guide for Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine in the benzoic acid scaffold is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted roles of fluorine in benzoic acid derivatives. We will delve into the fundamental principles governing fluorine's influence, from its profound electronic and steric effects to its impact on metabolic stability and target engagement. Through a blend of theoretical explanation, practical experimental protocols, and illustrative case studies, this document aims to equip scientists with the knowledge to rationally design and synthesize next-generation therapeutics leveraging the unique attributes of fluorine.

The Unique Persona of Fluorine: More Than Just a Halogen

Fluorine's exceptional properties, including its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the remarkable strength of the carbon-fluorine (C-F) bond, set it apart from other halogens and make it a unique tool in drug design.[1] When incorporated into a benzoic acid derivative, these characteristics can profoundly alter the molecule's behavior in a biological system. Unlike its larger halogen counterparts, fluorine often acts as a hydrogen isostere, meaning it can replace a hydrogen atom without a significant increase in steric bulk, yet it imparts drastically different electronic properties.[2] This "chemical magic stone" allows for the fine-tuning of a drug candidate's profile, enhancing potency, selectivity, and pharmacokinetic properties.[3]

Electronic Influence: A Tale of Induction and Resonance

Fluorine's primary influence on the benzoic acid ring is through its strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[4] However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the ring (+M or +R effect).[5] This dual nature—strong induction and weaker resonance—leads to a nuanced electronic landscape on the fluorinated benzoic acid ring, influencing its reactivity and interactions with biological targets.[4]

The position of the fluorine atom on the benzoic acid ring is critical in determining the balance of these effects and, consequently, the molecule's properties.[6]

Modulating Physicochemical Properties: The Fluorine Effect in Action

The strategic placement of fluorine on the benzoic acid ring allows for precise control over key physicochemical parameters that are critical for a drug's success, including acidity (pKa), lipophilicity (logP), and membrane permeability.[7][8]

Acidity (pKa) Modulation: The Power of the Ortho Effect

Fluorine's strong inductive effect significantly influences the acidity of the carboxylic acid group. By withdrawing electron density, it stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid.[9][10] This effect is most pronounced when the fluorine is in the ortho position due to the "ortho effect," a combination of inductive and through-space effects.[6]

Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers

| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |

| pKa | 3.27 | 3.86 | 4.14 | 4.20 |

| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |

| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |

| Data compiled from multiple sources.[6] |

The enhanced acidity of ortho-fluorinated benzoic acids can lead to stronger interactions with biological targets, particularly those involving ionic bonds or hydrogen bonding with the carboxylate group.[6]

Lipophilicity (logP) and Permeability: A Balancing Act

The effect of fluorine on lipophilicity is complex and context-dependent. A single fluorine substitution often leads to a slight increase in logP due to its inductive effect.[3] However, the replacement of a hydroxyl or methoxy group with fluorine, a common bioisosteric substitution, generally increases lipophilicity.[11][12] This can enhance a drug's ability to cross cell membranes and improve its bioavailability.[2][13] The strategic use of fluorinated coformers has also been shown to improve both the solubility and permeability of poorly soluble drugs.[14]

Enhancing Pharmacokinetic Properties: The Metabolic Shield

One of the most significant advantages of incorporating fluorine into benzoic acid derivatives is the enhancement of metabolic stability.[2][3] The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug degradation.[3]

By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "shield" the molecule from enzymatic attack, leading to a longer half-life and reduced dosing frequency.[2] This strategy is particularly effective at benzylic positions or positions alpha to heteroatoms, which are common sites of metabolic oxidation.[3] Furthermore, fluorination can alter metabolic pathways, diverting metabolism away from the formation of toxic metabolites and toward safer clearance routes.[1]

Impact on Biological Activity: Fine-Tuning Target Engagement

The electronic and conformational effects of fluorine can directly influence a drug molecule's interaction with its biological target, often leading to improved binding affinity and selectivity.[3][13]

Altering Binding Affinity and Specificity

The highly polarized C-F bond can participate in favorable dipole-dipole interactions and form non-canonical hydrogen bonds (C-F···H-X) with protein targets, thereby strengthening the binding affinity.[3] The introduction of fluorine can also alter the electron distribution within the benzoic acid ring, influencing its ability to engage in crucial π-π stacking or other non-covalent interactions within the active site of an enzyme or receptor.[15]

Conformational Control: The Gauche Effect

Fluorine can exert significant control over the conformation of a molecule through the "gauche effect," where the polar C-F bond prefers a specific dihedral angle relative to other polar groups.[3] This can stabilize the bioactive conformation of a drug molecule or block unfavorable conformations, leading to enhanced target binding and selectivity.[3][16]

Caption: A generalized experimental workflow for the synthesis, characterization, and evaluation of fluorinated benzoic acid derivatives.

Experimental Protocols: A Practical Guide

Synthesis of Fluorinated Benzoic Acid Derivatives

The synthesis of fluorinated benzoic acids can be achieved through various methods, with nucleophilic aromatic substitution (SNAr) and electrophilic fluorination being common approaches.

Protocol: Nucleophilic Fluorination of an Activated Aryl Precursor

This protocol describes a general procedure for the synthesis of a fluorobenzoic acid derivative from a corresponding nitro-substituted precursor.

-

Precursor Preparation: Start with a suitable benzoic acid derivative activated for nucleophilic substitution, such as a dinitro- or cyano-nitro-substituted benzoic acid.

-

Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common fluoride sources. Ensure the fluoride salt is thoroughly dried before use.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated benzoic acid precursor in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Addition of Fluoride: Add the anhydrous fluoride salt to the reaction mixture. The use of a phase-transfer catalyst (e.g., a crown ether) can enhance the reactivity of the fluoride anion.

-

Heating: Heat the reaction mixture to an appropriate temperature (typically between 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the fluorinated benzoic acid product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[17]

Analytical Techniques for Characterization

The characterization of fluorinated benzoic acid derivatives requires a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for structural elucidation. ¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound.

-

Purity Determination: High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound. Elemental analysis can provide further confirmation of the elemental composition.

-

Total Fluorine Analysis: In biological and environmental samples, determining the total fluorine content can be achieved through methods like combustion ion chromatography (CIC) or by using a fluoride ion-selective electrode (ISE) after appropriate sample preparation to cleave the C-F bond.[18][19]

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzoic acid scaffold remains a highly effective and widely employed strategy in drug discovery and development. The ability to fine-tune physicochemical properties, enhance metabolic stability, and modulate biological activity underscores the profound impact of this "small magic bullet."[16] As our understanding of fluorine's nuanced effects continues to grow, coupled with advances in synthetic methodologies for the precise introduction of fluorine, we can anticipate the development of even more sophisticated and effective fluorinated benzoic acid-based therapeutics in the future. The continued exploration of novel fluorinated motifs and a deeper understanding of fluorine-protein interactions will undoubtedly pave the way for the next generation of innovative medicines.

References

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(1), 33-40. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34585–34594. [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65–133. [Link]

-

Zhdankin, V. V., & Yoshimura, A. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 180-190. [Link]

-

ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. Retrieved from [Link]

-